Shepherdin

描述

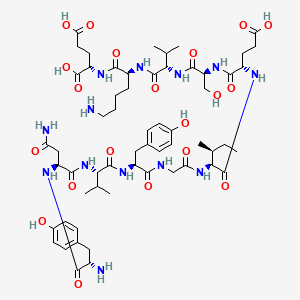

Shepherdin is a cell-permeable peptidomimetic, modeled on the binding interface between the molecular chaperone Hsp90 and the antiapoptotic and mitotic regulator, survivin . It is designed to selectively kill tumor cells and spare normal tissues .

Synthesis Analysis

Shepherdin was engineered as a cell-permeable peptidomimetic . It makes extensive contacts with the ATP pocket of Hsp90, destabilizes its client proteins, and induces massive death of tumor cells by apoptotic and nonapoptotic mechanisms .

Molecular Structure Analysis

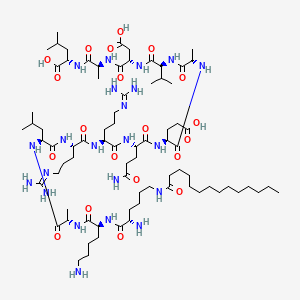

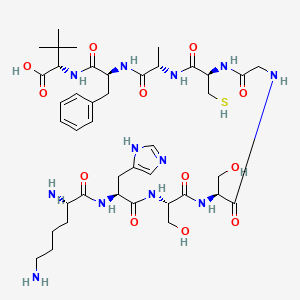

Shepherdin is a novel variant carrying the survivin sequence from Lys-79 through Gly-83 . It makes contact with unique residues in the ATP pocket of Hsp90 (Ile-96, Asp-102, and Phe-138) .

Chemical Reactions Analysis

Shepherdin binds to Hsp90, inhibits the formation of the survivin–Hsp90 complex, and competes with ATP binding to Hsp90 . It disrupts mitochondrial function within 2 minutes of treatment, and eliminates the expression of Hsp90 client proteins .

科学研究应用

抗癌药物开发

Shepherdin已被确认为一种新型抗癌药物。其设计基于分子伴侣Hsp90和抗凋亡和有丝分裂调节蛋白survivin之间的结合界面。这种肽类类似物与Hsp90的ATP口袋广泛相互作用,破坏其客户蛋白。这导致肿瘤细胞通过凋亡和非凋亡机制大量死亡,同时保护正常细胞。Shepherdin在人类中显示出作为选择性和有效的抗癌药物的潜力,证据表明在小鼠中抑制了人类肿瘤生长而没有毒性(Plescia et al., 2005)。

胶质母细胞瘤治疗

在胶质母细胞瘤这种高度致命的人类恶性肿瘤的背景下,Shepherdin显示出了希望。通过在不同亚细胞区域靶向分子伴侣热休克蛋白90(Hsp90),Shepherdin导致线粒体崩溃,Hsp90客户蛋白的降解和肿瘤细胞死亡。其局部和全身应用都抑制了胶质瘤生长,表明其作为挑战性人类肿瘤的新型分子疗法的潜力(Siegelin et al., 2010)。

胆囊癌基因治疗

用于胆囊癌基因治疗的研究利用了Shepherdin,展示了其抑制肿瘤的功能。它干扰survivin和Hsp90的相互作用,导致survivin的降解和细胞凋亡。这项研究利用重组腺相关病毒传递Shepherdin,显示出对胆囊癌细胞的显著生长抑制和凋亡,暗示了在这种癌症的基因治疗中的新型治疗策略(Zhu et al., 2015)。

抗白血病活性

Shepherdin的活性已经针对急性白血病细胞系进行了测试,揭示了一种独特的抗癌活性机制。它结合到Hsp90,破坏survivin-Hsp90复合物,并与Hsp90的ATP结合竞争。Shepherdin迅速杀死白血病细胞,而不影响正常细胞,消除了急性髓样白血病异种移植瘤的生长,而没有系统或器官毒性(Gyurkocza et al., 2006)。

视网膜母细胞瘤管理

在视网膜母细胞瘤,一种儿童视网膜恶性肿瘤中,分析了Shepherdin的抗癌效果。它特异性地抑制了HSP90-Survivin相互作用,导致Survivin、Bcl2和MMP-2活性的降低,同时增加了Bax、Bim和Caspase-9蛋白的表达。这表明了以靶向HSP90-Survivin相互作用作为视网膜母细胞瘤管理的辅助疗法的潜力(Venkatesan et al., 2016)。

作用机制

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBANOGLOZZLEEW-AJLKJCTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64N12O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661626 | |

| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shepherdin | |

CAS RN |

861224-28-4 | |

| Record name | shepherdin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。